(R,R)-Fluvastatin Sodium Salt is a chiral form of fluvastatin, a synthetic lipid-lowering agent classified within the statin class of medications. This compound is primarily utilized for reducing cholesterol levels and preventing cardiovascular diseases. It functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Fluvastatin Sodium Salt is derived from the fermentation of specific microorganisms or through synthetic chemical processes. It belongs to the category of anti-hyperlipidemic agents, specifically targeting cholesterol reduction in patients with hyperlipidemia or related cardiovascular conditions. Its structural uniqueness stems from its specific chiral configuration, which influences its pharmacological effects compared to other statins .
The synthesis of (R,R)-Fluvastatin Sodium Salt typically involves multiple steps starting from appropriate chiral precursors. Key methods include:
The industrial synthesis often employs optimized conditions for high yield and purity, utilizing solvents such as ethanol or t-butanol in a controlled environment to ensure minimal by-products and maximum efficiency .
(R,R)-Fluvastatin Sodium Salt has a complex molecular structure characterized by its chiral centers that influence its biological activity. The molecular formula is , featuring an indole ring system that is critical for its function as an HMG-CoA reductase inhibitor.
(R,R)-Fluvastatin Sodium Salt undergoes various chemical transformations:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are fundamental in modifying the compound for further pharmaceutical development .
The primary mechanism of action for (R,R)-Fluvastatin Sodium Salt involves the inhibition of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By mimicking mevalonic acid, it effectively competes with this substrate, leading to decreased cholesterol production in the liver.
(R,R)-Fluvastatin Sodium Salt has extensive applications in various fields:
In industry, it is also utilized in developing new formulations and delivery systems for statin medications, enhancing therapeutic efficacy while minimizing side effects .
(R,R)-Fluvastatin sodium salt (chemical name: (3R,5R,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid monosodium salt) is a stereoisomer of the pharmacologically active (3R,5S)-fluvastatin. Its molecular formula is C₂₄H₂₅FNNaO₄, with a molecular weight of 433.45 g/mol [4] [7]. The compound features two chiral centers at positions C3 and C5, both configured as R in this isomer. The structure comprises a fluorophenyl-substituted indole ring linked to a heptenoic acid chain with E-configuration at the C6-C7 double bond. The sodium salt forms through deprotonation of the carboxylic acid group, enhancing water solubility (30 mg/mL) compared to the free acid form [4] [7].
Table 1: Key Structural Descriptors of (R,R)-Fluvastatin Sodium Salt
Descriptor | Value/Designation |
---|---|
CAS Registry Number | 194934-99-1 |
Molecular Formula | C₂₄H₂₅FNNaO₄ |
Molecular Weight | 433.45 g/mol |
Chiral Centers | 3R, 5R |
Absolute Configuration | (3R,5R) |
Key Functional Groups | Indole, fluorophenyl, dihydroxy heptenoate |
The (R,R) enantiomer exhibits distinct pharmacological and biochemical properties compared to the medicinal (3R,5S)-fluvastatin and the (S,S)-counterpart:
Table 3: Pharmacological Differences Between Fluvastatin Enantiomers
Property | (3R,5S)-Fluvastatin | (R,R)-Fluvastatin |
---|---|---|
HMG-CoA Inhibition (IC₅₀) | 8 nM | >500 nM |
Primary Metabolic Pathway | CYP2C9 (50-80%) | CYP2C9 (dominant) |
PXR Activation (EC₅₀) | 15 μM | >100 μM |
Plasma Protein Binding | >98% | >98% |
(R,R)-Fluvastatin sodium salt exists in multiple solid-state forms, with hydration state influencing crystallinity and stability. Anhydrous forms exhibit higher melting points (194–197°C), while hydrates show reduced melting ranges due to water loss upon heating. Crystal Form XIV, a characterized polymorph, displays distinct powder X-ray diffraction (PXRD) peaks at 2θ angles of 5.6°, 11.2°, and 16.8° [6]. This form is synthesized by:
Hydrated forms reversibly convert to anhydrous structures under desiccation. Water solubility varies significantly with hydration state—anhydrous forms achieve 30 mg/mL, whereas hydrates exhibit lower solubility due to crystalline lattice stability [6] [7].
Table 4: Crystallographic Properties of Solid-State Forms
Form | Hydration State | PXRD Peaks (2θ) | Solubility (Water) |
---|---|---|---|
Anhydrous | 0% H₂O | 6.2°, 12.7°, 18.4° | 30 mg/mL |
Form XIV | Variable | 5.6°, 11.2°, 16.8° | 20–25 mg/mL |
Hemihydrate | 4.5% H₂O | 7.1°, 14.3°, 21.5° | 15–18 mg/mL |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7